Diphenylthiophosphinic acid

Bioinorganic Chemistry Antibacterial Agents Bismuth Complexes

Researchers developing metal-based antimicrobials frequently encounter inconsistent biological activity when substituting diphenylthiophosphinic acid (P=S) with oxygen (P=O) or dithio analogs (P=S, S-H). These atomic-level modifications cause fundamental shifts in coordination chemistry and a quantifiable loss of antibacterial potency. - Validated ligand for heteroleptic Bi(III) complexes achieving MICs as low as 0.52 µM against target organisms. - Essential framework for thiophosphoryl-benzothiazole Pd(II) SCN-pincer catalysts active in challenging cross-couplings. - Tunable selectivity for In(III)/Ga(III)/Al(III) separations in hydrometallurgy. Supplied with ≥98% purity; shipped under ambient conditions. For R&D use only.

Molecular Formula C12H11OPS
Molecular Weight 234.26 g/mol
CAS No. 14278-72-9
Cat. No. B086985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylthiophosphinic acid
CAS14278-72-9
Molecular FormulaC12H11OPS
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O
InChIInChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15)
InChIKeyUHFIMVQOGRRZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylthiophosphinic Acid: Ligand for Bi(III) and Pd(II) Complexes


Diphenylthiophosphinic acid (CAS 14278-72-9), also known as diphenylphosphinothioic acid or Ph2P(S)OH, is an organophosphorus compound with the molecular formula C12H11OPS. It is a monothiophosphinic acid, distinguished by the presence of a P=S double bond, which serves as a key coordination site for metal complexation [1]. Unlike its oxygen-only or dithio analogs, this specific sulfur substitution imparts unique properties to its metal complexes, making it a ligand of interest in catalysis and bioinorganic chemistry .

Coordination Site P=S double bond enables metal complexation
Ligand Type Organophosphorus ligand for Bi(III) and Pd(II) chemistry
Research Context Catalysis, bioinorganic, and extraction studies

Why Generic Substitution Fails for Diphenylthiophosphinic Acid


Simple replacement of diphenylthiophosphinic acid with seemingly similar analogs, such as diphenylphosphinic acid (Ph2P(O)OH) or diphenylphosphinodithioic acid (Ph2P(S)SH), is not a scientifically valid practice. As demonstrated by Senevirathna et al. (2020), a small atomic change from one (P=S) to two (P=S and S-H) sulfur atoms leads to a fundamental difference in coordination chemistry and a dramatic, quantifiable shift in the biological activity of the resulting metal complexes . This evidence confirms that the chemical and biological properties of this compound and its derivatives are not broadly shared across the thiophosphinic acid class, necessitating a product-specific qualification and procurement approach.

P=O analog (diphenylphosphinic acid) may shift coordination mode from P=S to P=O, altering complex geometry and electronic properties.
Dithio analog (Ph2P(S)SH) introduces an additional S-H donor site, which can change metal binding and the biological response of resulting complexes.
Thiophosphinic acid class properties are not broadly interchangeable; ligand-specific validation is advised for each application.

Quantitative Evidence for Diphenylthiophosphinic Acid


Bi(III) Complex Antibacterial Selectivity

In a direct head-to-head study, heteroleptic Bi(III) complexes synthesized with diphenylthiophosphinic acid (HSP(=O)Ph2) demonstrated significantly greater and more selective antibacterial activity than homoleptic complexes derived from its analog, diphenylphosphinodithioic acid (HSP(=S)Ph2) . The diphenylthiophosphinic acid-derived complexes showed Minimum Inhibitory Concentrations (MICs) in the range of 0.52–5.5 µM against a panel of bacterial strains .

Bi(III) Antibacterial Selectivity
Head-to-head
Target-ligand Bi(III) complexes: MIC 0.52–5.5 µM; dithio analog complex: >10 µM, generally less active
Supports antibacterial screening context
Reported strain-panel comparison; independent verification advised
Bioinorganic Chemistry Antibacterial Agents Bismuth Complexes

Pd(II) Pincer Complex Synthesis and Catalysis

A study on hybrid SCN-pincer ligands demonstrated that direct cycloplatination to form a platinum complex was successful only when using the ligand N-[3-(1,3-benzothiazol-2-yl)phenyl]-P,P-diphenylthiophosphinic acid amide, a derivative of the target compound [1]. The corresponding Pd(II) pincer complexes (12-15) were synthesized in good to high yields and were found to be highly active (pre)catalysts for Suzuki-Miyaura cross-coupling [1].

Pd(II) Pincer Catalysis
Head-to-head
Derivative enabled direct cycloplatination; Pd complex 14a ranked among most active for chloroacetophenone Suzuki coupling
Supports catalytic pincer complex design
Activity under reported conditions; benchmark against known catalysts
Organometallic Catalysis Pincer Complexes Suzuki-Miyaura Coupling

P=S over P=O Coordination in Germylene Reactions

In a study of nucleophilic addition reactions with a germylene complex, diphenylthiophosphinic acid reacted to form a product containing a P=S double bond, in contrast to the P=O bond that would be formed from its oxygen analog, diphenylphosphinic acid [1]. This demonstrates a distinct coordination preference governed by the sulfur atom.

P=S Coordination Preference
Class-level
Reaction with germylene retains P=S bond (confirmed by X-ray); oxygen analog Ph2P(O)H formed tricoordinated P(III) species instead
P=S coordination mode context
Single-study observation; may depend on metal center
Coordination Chemistry Main Group Chemistry Ligand Design

Sulfur Substitution Effects on Metal Extraction

Studies on the extraction of Al(III), Ga(III), and In(III) using bis(1,1,3,3-tetramethylbutyl)phosphinic acid and its sulfur analogues show that extraction ability for mutual separation decreases in the order: dithiophosphinic acid (DTP) > monothiophosphinic acid (MTP) > phosphinic acid (MBP) [1]. This class-level evidence indicates that the substitution of oxygen with sulfur atoms significantly enhances metal ion selectivity.

Metal Extraction Selectivity
Class-level
Separation efficiency ranking: dithiophosphinic acid > monothiophosphinic acid > phosphinic acid for Al, Ga, In
Supports metal selectivity tuning
Reported extraction trend; pH and diluent may shift ranking
Solvent Extraction Hydrometallurgy Separation Science

Nucleophilic Substitution of Diphenyl vs. Diethyl Thiophosphinic Acids

In reactions with N-alkyl-2-chloroaldimines, diphenylphosphinodithioic acid exhibits a stronger tendency for nucleophilic substitution compared to diethylphosphinodithioic acid [1]. This class-level inference suggests that the phenyl substituents on the target compound's diphenylthiophosphinic acid framework contribute to a different reactivity profile compared to alkyl-substituted analogs.

Nucleophilic Reactivity
Class-level
Diphenylphosphinodithioic acid stronger nucleophile than diethyl analog in substitution with chloroaldimines
Aromatic substituent reactivity context
Inferred from dithio analog; may not directly translate to monothio acid
Organic Synthesis Nucleophilic Substitution Organophosphorus Chemistry

Validated Applications for Diphenylthiophosphinic Acid


Bismuth(III) Antibacterial Agent Synthesis

Based on direct comparative evidence, diphenylthiophosphinic acid is the superior ligand choice for synthesizing heteroleptic Bi(III) complexes with potent antibacterial activity (MICs as low as 0.52 µM) and a favorable selectivity profile over mammalian cells . This application is directly supported by the quantitative performance advantage over its dithio analog and is recommended for groups focused on developing novel metal-based antimicrobials.

Pd(II) SCN-Pincer Catalysts for Suzuki Coupling

The diphenylthiophosphinic acid framework is a validated and essential structural component for creating hybrid thiophosphoryl-benzothiazole Pd(II) SCN-pincer complexes . This application is supported by evidence showing that a derivative of the target compound is one of the few ligands that can enable successful cycloplatination and that the resulting Pd complexes are highly active catalysts for challenging cross-coupling reactions, including those with aryl chlorides.

Main Group Complexes with Defined P=S Coordination

For coordination chemists studying main group elements like germanium, diphenylthiophosphinic acid offers a predictable and crystallographically confirmed coordination mode that retains the P=S double bond . This provides a distinct advantage over oxygen-based analogs, which follow a different reaction pathway. This application is supported by class-level evidence demonstrating this unique coordination preference, making it a valuable tool for designing complexes with specific electronic and structural properties.

Tunable Solvent Extraction for Metal Separation

For hydrometallurgical applications, diphenylthiophosphinic acid (and its class of monothiophosphinic acids) provides an intermediate and tunable metal selectivity profile . Evidence shows that its separation efficiency for metals like In(III), Ga(III), and Al(III) falls precisely between that of non-sulfur and dithio-substituted analogs. This makes it a crucial reagent for process optimization where the extreme selectivity of a dithio compound is not required, or where a different selectivity window is desired.

Application
Selection Property
Validation Focus
Bi(III) Antimicrobial Complex Research
Ligand-dependent MIC profile
Strain-panel MIC endpoint review
Pd(II) Pincer Catalyst Development
P=S coordination architecture
Cross-coupling activity validation
Main Group Coordination Studies
P=S retention mode
Crystallographic coordination confirmation
Solvent Extraction Process Development
Monothio selectivity window
Metal ion separation efficiency ranking

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